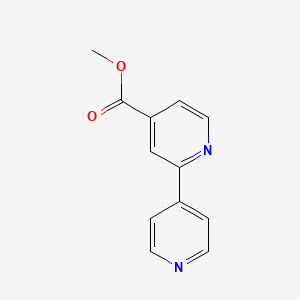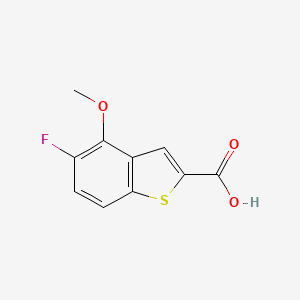
Methyl 2-(pyridin-4-yl)pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,4’]Bipyridinyl-4-carboxylic acid methyl ester is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’]Bipyridinyl-4-carboxylic acid methyl ester typically involves the esterification of [2,4’]Bipyridinyl-4-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of [2,4’]Bipyridinyl-4-carboxylic acid methyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2,4’]Bipyridinyl-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,4’]Bipyridinyl-4-carboxylic acid methyl ester is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their catalytic and electronic properties .
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of metal-based drugs. Its ability to form stable complexes with metal ions makes it a candidate for developing therapeutic agents.
Industry
In the industrial sector, [2,4’]Bipyridinyl-4-carboxylic acid methyl ester is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of [2,4’]Bipyridinyl-4-carboxylic acid methyl ester involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal complexes formed. The molecular targets and pathways involved depend on the specific metal ion and the context of the application .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely studied bipyridine compound known for its coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and coordination chemistry.
2,2’-Bipyridine-4,4’-dicarboxylic acid: A compound similar to [2,4’]Bipyridinyl-4-carboxylic acid methyl ester but with two carboxylic acid groups instead of one ester group.
Uniqueness
[2,4’]Bipyridinyl-4-carboxylic acid methyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to other bipyridine derivatives. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
methyl 2-pyridin-4-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-4-7-14-11(8-10)9-2-5-13-6-3-9/h2-8H,1H3 |
Clave InChI |
XQGCMTQZYKUNTG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC=C1)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,4-Dihydroxy-8-phenylpyrazolo[1,5-a]-1,3,5-triazine](/img/structure/B8398907.png)
![(1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carbonyl chloride](/img/structure/B8398910.png)



